2-[3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
The compound 2-[3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic molecule that incorporates various functional groups, including a piperazine, a pyrazole, a thiophene, and a pyridine. This complex structure allows for a wide range of chemical reactivity and potential biological activity, making it a compound of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: Starting with a substituted hydrazine and an α,β-unsaturated ketone or aldehyde, the pyrazole ring can be formed via cyclization reactions.
Introduction of the Piperazine Group: The piperazine group is often introduced by reacting an intermediate compound with 4-methylpiperazine under nucleophilic substitution conditions.
Coupling with Thiophene: Thiophene moiety is commonly introduced through a coupling reaction, often employing palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Acylation and Coupling with Pyridine: The final steps involve acylation to introduce the carbonyl group and coupling with a pyridine derivative to complete the molecule.
Industrial Production Methods
Industrial-scale production often relies on optimizing these synthetic routes to ensure high yield and purity. This may involve continuous flow reactions, the use of alternative solvents to enhance reaction rates, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into alcohol derivatives.
Substitution: The piperazine and pyrazole rings are sites for various substitution reactions, allowing for modifications that can alter the compound's properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
These reactions yield a variety of products, from oxidized thiophene derivatives to reduced alcohol forms and various substituted analogs, each with potentially different biological activities.
Scientific Research Applications
2-[3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide has applications across several scientific disciplines:
Chemistry: Used as a building block in synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Potential use as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action depends on the specific biological activity being studied, but generally, the compound interacts with molecular targets such as enzymes or receptors. The presence of the piperazine and pyrazole rings suggests potential binding to G-protein coupled receptors or ion channels, while the thiophene and pyridine rings may facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar compounds include other piperazine and pyrazole derivatives, such as:
2-[3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]acetamide
5-(4-methylpiperazine-1-carbonyl)-2-(pyridin-3-yl)-1H-pyrazole
N-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
What sets 2-[3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide apart is its combination of functional groups, which allows for a unique range of chemical reactions and biological activities.
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Properties
IUPAC Name |
2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-25-7-9-26(10-8-25)21(29)17-12-18(19-5-3-11-30-19)27(24-17)15-20(28)23-14-16-4-2-6-22-13-16/h2-6,11-13H,7-10,14-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZDSFXSFDSAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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